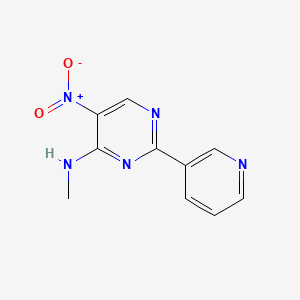
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C10H9N5O2 and its molecular weight is 231.215. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-methyl-5-nitro-2-(3-pyridinyl)-4-pyrimidinamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N4O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a nitro group and a pyridine moiety, which are crucial for its biological activity. The methyl group attached to the nitrogen atom enhances solubility and reactivity, making it suitable for various applications in pharmaceuticals.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This property is particularly relevant in cancer therapy where enzyme inhibition can disrupt cell proliferation pathways.
- DNA/RNA Interaction : It may intercalate into DNA or RNA structures, leading to disruptions in their function and promoting cell death. This mechanism is significant in the context of anticancer activity.
- Receptor Modulation : this compound can interact with cell surface receptors, altering signal transduction pathways that regulate various cellular processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Similar to imatinib, a well-known cancer drug, this compound may inhibit specific kinases involved in cancer cell survival and proliferation. Studies have shown that derivatives of pyrimidine compounds often demonstrate significant anticancer activity through mechanisms such as CDK inhibition and anti-angiogenic effects .
- Antibacterial and Antifungal Activities : Preliminary studies suggest potential antibacterial and antifungal properties, although further research is necessary to fully elucidate these effects.
- Antiviral Activity : Some derivatives have shown effectiveness against viral infections, indicating potential for development as antiviral agents.
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
Table 1: Summary of Biological Activities
Synthesis and Applications
The synthesis of this compound can be achieved through various methods that emphasize high purity and yield. These synthetic routes are crucial for producing the compound for pharmaceutical applications . The compound's structural similarity to existing drugs like imatinib underscores its potential as a lead compound in drug discovery.
Properties
IUPAC Name |
N-methyl-5-nitro-2-pyridin-3-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c1-11-10-8(15(16)17)6-13-9(14-10)7-3-2-4-12-5-7/h2-6H,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAOJNBRWGSJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1[N+](=O)[O-])C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














